molecular formula C23H26N6O4S B15152219 4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Cat. No.: B15152219
M. Wt: 482.6 g/mol
InChI Key: NXFJTDJGXIXKJY-UHFFFAOYSA-N
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Description

4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide involves multiple steps, including the formation of the triazole ring, the introduction of the nitrophenyl group, and the final coupling with the benzamide moiety. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Nitrophenyl Group: This step typically involves a nucleophilic substitution reaction where a nitrophenyl amine reacts with an activated ester or halide.

    Coupling with Benzamide: The final step involves the coupling of the triazole intermediate with a benzamide derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and the presence of pharmacophoric groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing triazole and benzamide functionalities.

    Material Science: The compound’s unique structure may impart interesting properties to materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring and nitrophenyl group could play crucial roles in binding to the target site, while the benzamide moiety might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-aminophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide: Similar structure but with an amino group instead of a nitro group.

    4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

4-methyl-N-[2-methyl-1-[4-methyl-5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide

InChI

InChI=1S/C23H26N6O4S/c1-14(2)20(25-22(31)16-7-5-15(3)6-8-16)21-26-27-23(28(21)4)34-13-19(30)24-17-9-11-18(12-10-17)29(32)33/h5-12,14,20H,13H2,1-4H3,(H,24,30)(H,25,31)

InChI Key

NXFJTDJGXIXKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(C)C

Origin of Product

United States

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